2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
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Overview
Description
2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound with a complex structure that includes phenoxy and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then reacted with 4-ethyl(phenyl)sulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-{4-[ethyl(phenyl)sulfamoyl]phenoxy}acetamide
- ethyl 2-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]amino]-2-oxoacetate
Uniqueness
2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of phenoxy and sulfonamide groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H26N2O4S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H26N2O4S/c1-3-19-10-14-22(15-11-19)30-18-24(27)25-20-12-16-23(17-13-20)31(28,29)26(4-2)21-8-6-5-7-9-21/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
InChI Key |
AIFYDNISKNTEEB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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